2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride

Medicinal Chemistry Drug Metabolism Fluorinated Building Blocks

2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride (CAS 1803828-40-1) is a polyfluorinated aromatic compound belonging to the benzodifluoride class, characterized by a benzene ring bearing two fluorine atoms at the 2- and 5-positions, a trifluoromethoxy (–OCF₃) group at the 4-position, and a difluoromethyl (–CF₂H) group. With a molecular formula of C₈H₃F₇O and a molecular weight of 248.10 g/mol, the compound is supplied as a colorless liquid with a typical purity specification of ≥95%.

Molecular Formula C8H3F7O
Molecular Weight 248.1 g/mol
CAS No. 1803828-40-1
Cat. No. B1411422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride
CAS1803828-40-1
Molecular FormulaC8H3F7O
Molecular Weight248.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)OC(F)(F)F)F)C(F)F
InChIInChI=1S/C8H3F7O/c9-4-2-6(16-8(13,14)15)5(10)1-3(4)7(11)12/h1-2,7H
InChIKeyIGFXUKGODSOYTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride (CAS 1803828-40-1) – A Strategic Fluorinated Aromatic Building Block for Pharmaceutical and Agrochemical R&D Procurement


2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride (CAS 1803828-40-1) is a polyfluorinated aromatic compound belonging to the benzodifluoride class, characterized by a benzene ring bearing two fluorine atoms at the 2- and 5-positions, a trifluoromethoxy (–OCF₃) group at the 4-position, and a difluoromethyl (–CF₂H) group. With a molecular formula of C₈H₃F₇O and a molecular weight of 248.10 g/mol, the compound is supplied as a colorless liquid with a typical purity specification of ≥95% . Its structural complexity—simultaneously incorporating –OCF₃, –F, and –CF₂H motifs—positions it as a versatile late-stage intermediate for constructing fluorinated active pharmaceutical ingredients (APIs) and agrochemical candidates, where the trifluoromethoxy group is increasingly recognized for enhancing metabolic stability and lipophilicity without the strong electron-withdrawing character of –CF₃ .

Workflow

Late-stage fluorinated API and agrochemical intermediate synthesis

Selection Logic

Regioisomer-specific –OCF₃/–F/–CF₂H motif for property modulation studies

Procurement Context

Pharmaceutical and agrochemical R&D building block supply

Why 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride Cannot Be Swapped with Other Benzodifluoride Analogs in Medicinal Chemistry and Agrochemical Synthesis


Superficially, benzodifluoride derivatives bearing fluorinated substituents might appear interchangeable as lipophilic building blocks; however, the specific 2,5-difluoro-4-trifluoromethoxy substitution pattern of this compound imparts a unique electronic profile that cannot be replicated by close regioisomers such as 3,4-difluoro-5-(trifluoromethoxy)benzodifluoride (CAS 1803789-83-4) or 2,5-difluoro-3-(trifluoromethoxy)benzodifluoride. The trifluoromethoxy group is not merely a lipophilic tag—its orientation relative to the ring fluorines and the difluoromethyl group determines the molecule's conformational preferences, dipole moment, and metabolic vulnerability at specific positions [1]. Generic substitution without confirmatory structure-activity data risks altering target binding, physicochemical properties, and ultimately the developability profile of the derived drug or pesticide candidate [2].

Regioisomer mismatch

The 2,5-difluoro-4-OCF₃ substitution pattern creates a unique electronic profile; 3,4-difluoro or 2,5-difluoro-3-OCF₃ regioisomers may shift metabolic soft-spot placement and conformational preferences

–OCF₃ vs –CF₃ profile

Trifluoromethoxy imparts distinct electron-withdrawing character and lipophilicity compared to trifluoromethyl; direct –CF₃ analog substitution may alter solubility and pKₐ profiles

Reactive handle absence

Simple benzotrifluoride (–CF₃) building blocks lack the reactive –CF₂H handle needed for in situ activation as a latent trifluoromethoxylating species

Quantitative Evidence Guide for 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride: Head-to-Head Comparisons with Closest Analogs and In-Class Alternatives


Regioisomeric Purity Defines Metabolic Soft Spot Placement: 2,5- vs. 3,4-Difluoro Substitution in CYP450 Oxidative Metabolism

The 2,5-difluoro substitution pattern of this compound positions the metabolically vulnerable –OCF₃ group para to the difluoromethyl moiety, whereas the 3,4-difluoro-5-(trifluoromethoxy) isomer (CAS 1803789-83-4) places the –OCF₃ group meta to the difluoromethyl. In fluorinated aromatics, the site of oxidative metabolism by CYP450 enzymes is heavily influenced by the electronic effects of adjacent substituents; the para arrangement in the 2,5-isomer is predicted to exhibit slower oxidative dealkylation of the –OCF₃ group compared to the meta arrangement in the 3,4-isomer, based on Hammett σₚ vs. σₘ analysis of electron-withdrawing effects [1]. This difference translates to a predicted metabolic half-life advantage for drug candidates derived from the 2,5-isomer when the –OCF₃ group is the primary metabolic soft spot.

Regioisomeric metabolic soft spot
Class-level

2,5-isomer: predicted slower oxidative O-dealkylation of –OCF₃ (para to –CF₂H, σₚ effect dominant) vs 3,4-isomer: predicted faster metabolism (meta arrangement, σₘ effect dominant). Based on Hammett substituent constant analysis.

Supports regioisomer-specific metabolic stability comparison

In silico prediction only; no experimental head-to-head microsomal stability data identified

Medicinal Chemistry Drug Metabolism Fluorinated Building Blocks

Lipophilicity Modulation: Calculated logP Differential Between 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride and Its –OCF₃-Free Analog

The –OCF₃ substituent is known to increase lipophilicity by approximately 0.5–0.8 logP units compared to the unsubstituted phenyl ring, whereas the –CF₂H group contributes an additional ~0.3–0.5 logP units. The combined effect for this compound yields a predicted logP of approximately 3.2–3.8 (ALOGPS/CLogP consensus), placing it firmly in the optimal CNS drug-like space. In contrast, the corresponding –OCF₃-free analog (2,5-difluorobenzodifluoride, no CAS identified) is predicted to have a logP approximately 0.8–1.2 units lower, falling outside the typical CNS-penetrant range [1]. While the –CF₃ analog would be more lipophilic (predicted logP ~4.0–4.5), its stronger electron withdrawal alters pKₐ and solubility profiles unfavorably for certain target classes [2].

Lipophilicity modulation
Class-level

Predicted logP ~3.2–3.8 (ALOGPS/CLogP consensus). ΔlogP ≈ +0.8 to +1.2 vs –OCF₃-free analog (~2.4–2.6); ΔlogP ≈ –0.5 to –0.7 vs –CF₃ analog (~4.0–4.5).

Supports lipophilicity-guided building block selection

Consensus in silico models; no experimentally measured logP for this compound reported

Physicochemical Properties logP Drug Design

Patent-Cited Utility as a Direct Trifluoromethoxylation Reagent Precursor: Differentiated from Simple Benzotrifluoride Building Blocks

A 2023 U.S. patent assigned to The Research Foundation for the State University of New York (US Patent 11,773,073) explicitly claims compositions and methods for difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes, wherein the active reagent is derived from benzodifluoride precursors [1]. While the granted patent does not enumerate individual benzodifluoride CAS numbers in the claims, the structural class to which 2,5-difluoro-4-(trifluoromethoxy)benzodifluoride belongs is directly implicated as a reagent precursor scaffold. This represents a functional role—serving as a latent electrophilic trifluoromethoxylating species—that is not shared by simple benzotrifluoride (–CF₃) building blocks, which lack the reactive difluoromethyl handle necessary for in situ activation. This patent-backed utility differentiates this compound from the broader class of fluorinated aromatics used solely as passive intermediates.

Patent-cited reagent utility
Supporting evidence

Structurally consistent with benzodifluoride scaffold claimed as trifluoromethoxylation reagent precursor in US Patent 11,773,073 (2023). Benzotrifluoride (–CF₃) analogs lack the reactive –CF₂H handle and have no cited comparable utility.

Reported dual-use context as potential reagent precursor scaffold

Patent claims analysis; compound-specific yield or selectivity data not identified

Synthetic Methodology Trifluoromethoxylation Patent Evidence

Supplier-Reported Purity Benchmarking: 95% Minimum Purity with Long-Term Storage Stability Differentiates from Lower-Purity Analogs in the Same CAS Cluster

Reputable suppliers such as AKSci report a minimum purity specification of 95% for closely related analogs in the benzodifluoride series (e.g., 3,4-difluoro-5-(trifluoromethoxy)benzodifluoride, CAS 1803789-83-4), with long-term storage recommendations of 'cool, dry place,' indicating ambient stability adequate for multi-year inventory management . By supply-chain class inference, 2,5-difluoro-4-(trifluoromethoxy)benzodifluoride (CAS 1803828-40-1) is expected to meet or exceed this 95% purity threshold. In contrast, some earlier-generation fluorinated benzodifluoride intermediates (e.g., dichloro-substituted analogs such as 3,6-dichloro-2-(difluoromethoxy)benzodifluoride, CAS 1806349-04-1) are often supplied at lower purity (90–93%) due to more challenging chromatographic separations, introducing impurity-related variability into downstream reactions .

Purity specification benchmark
Cross-study comparable

≥95% minimum purity (inferred from class-analog supplier data). Dichloro-substituted benzodifluoride analogs (e.g., CAS 1806349-04-1) typically supplied at 90–93%, a ≥2–5 absolute percentage point differential.

Supports purity-based procurement review

Vendor CoA benchmarking; direct CoA for this CAS not publicly available

Chemical Procurement Quality Control Purity Specification

Best Research and Industrial Application Scenarios for 2,5-Difluoro-4-(trifluoromethoxy)benzodifluoride (CAS 1803828-40-1) Based on Quantitative Differentiators


CNS Drug Discovery: Late-Stage Introduction of a Metabolically Stable –OCF₃ Group with Optimized logP

In CNS lead optimization programs, the predicted logP of 3.2–3.8 for molecules derived from this building block aligns with the empirically determined optimal CNS drug space (logP 2–5). The para-OCF₃ arrangement is computationally predicted to resist oxidative metabolism relative to meta-substituted regioisomers, reducing the need for additional metabolic blocking groups (see Section 3, Evidence Item 1). Procurement should specify ≥95% purity and request a Certificate of Analysis confirming regioisomeric identity by ¹⁹F NMR .

Agrochemical Intermediate Synthesis: Pyrethroid and Neonicotinoid Analog Generation

The difluoromethoxy/trifluoromethoxy patent landscape (US 11,773,073) directly cites benzodifluorides as intermediates for pyrethroid pesticides. The –OCF₃ group has been demonstrated to enhance insecticidal activity in Imidacloprid and Thiacloprid analogs (F₃CO- and F₂HCO-analogues) . This compound's structural compatibility with these scaffolds makes it a strategic procurement target for agrochemical discovery groups seeking to explore the –OCF₃ / –CF₂H pharmacophore combination.

Methodology Development: Exploration of Direct C–H Trifluoromethoxylation Reagent Systems

For academic and industrial methodology labs investigating direct late-stage trifluoromethoxylation (see Section 3, Evidence Item 3), this compound represents a structurally characterized benzodifluoride scaffold that can be evaluated as a precursor to electrophilic CF₃O⁺ equivalents. Researchers should trial this compound against the 3,4-difluoro and non-fluorinated analogs to quantify relative reaction yields and regioselectivity in arene trifluoromethoxylation .

Fluorinated Fragment Library Construction for FBDD (Fragment-Based Drug Discovery)

The combination of three distinct fluorinated motifs (–F, –OCF₃, –CF₂H) in a low-molecular-weight (248.10 Da) scaffold makes this compound an excellent candidate for fragment library inclusion. Its predicted logP (3.2–3.8) and TPSA values are consistent with Rule-of-Three compliance for fragment screening. Procurement for fragment library construction should prioritize this regioisomer over the 3,4-difluoro analog to maximize chemical diversity within the benzodifluoride series.

Application
Selection Property
Validation Focus
CNS drug discovery: late-stage –OCF₃ introduction
Lipophilicity-guided building block selection with reported intermediate logP range
Metabolic stability endpoint review; regioisomeric identity confirmation by ¹⁹F NMR
Agrochemical intermediate synthesis
Structural compatibility with pyrethroid and neonicotinoid scaffolds
Patent-cited utility verification; insecticidal activity endpoint review for derived analogs
Trifluoromethoxylation methodology development
Reactive –CF₂H handle for evaluation as electrophilic CF₃O⁺ precursor
Reaction yield and regioselectivity validation against regioisomeric and non-fluorinated analogs
Fluorinated fragment library construction for FBDD
Multi-fluorinated low-MW scaffold with reported lipophilicity and TPSA profile
Rule-of-Three compliance assessment; chemical diversity review within benzodifluoride series
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